
9,10-Anthracenedione, 2,3-dimethyl-6-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-6-nitroanthracene-9,10-dione is an organic compound with the molecular formula C₁₆H₁₁NO₄. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features both nitro and methyl substituents on its anthracene core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethyl-6-nitroanthracene-9,10-dione typically involves the nitration of 2,3-dimethylanthracene-9,10-dione. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods
Industrial production of 2,3-dimethyl-6-nitroanthracene-9,10-dione follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethyl-6-nitroanthracene-9,10-dione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: The compound can participate in electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Tin(II) chloride in hydrochloric acid is commonly used for the reduction of the nitro group.
Substitution: Electrophilic substitution reactions may involve reagents such as halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
Reduction: The major product formed is 2,3-dimethyl-6-aminoanthracene-9,10-dione.
Substitution: Depending on the substituent introduced, various derivatives of 2,3-dimethyl-6-nitroanthracene-9,10-dione can be synthesized
Aplicaciones Científicas De Investigación
2,3-Dimethyl-6-nitroanthracene-9,10-dione has several scientific research applications, including:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its photophysical properties.
Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules and dyes.
Biology and Medicine: Research is ongoing to explore its potential as a fluorescent probe for biological imaging and as a precursor for pharmaceuticals.
Industry: It is used in the production of synthetic dyes and pigments .
Mecanismo De Acción
The mechanism of action of 2,3-dimethyl-6-nitroanthracene-9,10-dione involves its interaction with molecular targets through its nitro and anthracene moieties. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The anthracene core can participate in photophysical processes, making it useful in applications such as OLEDs and fluorescent probes .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethylanthracene-9,10-dione: Lacks the nitro group, resulting in different chemical reactivity and applications.
6-Nitroanthracene-9,10-dione: Lacks the methyl groups, affecting its physical and chemical properties.
2,3-Dimethyl-9,10-anthraquinone: Similar structure but without the nitro group, leading to different reactivity and uses.
Uniqueness
2,3-Dimethyl-6-nitroanthracene-9,10-dione is unique due to the presence of both nitro and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in materials science and organic synthesis .
Propiedades
Número CAS |
61415-71-2 |
|---|---|
Fórmula molecular |
C16H11NO4 |
Peso molecular |
281.26 g/mol |
Nombre IUPAC |
2,3-dimethyl-6-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C16H11NO4/c1-8-5-12-13(6-9(8)2)16(19)14-7-10(17(20)21)3-4-11(14)15(12)18/h3-7H,1-2H3 |
Clave InChI |
ZBDPHYARCLRGLD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)C(=O)C3=C(C2=O)C=CC(=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methoxy-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B15248577.png)
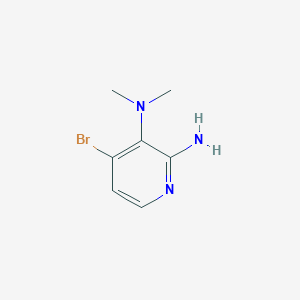
![6-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B15248592.png)
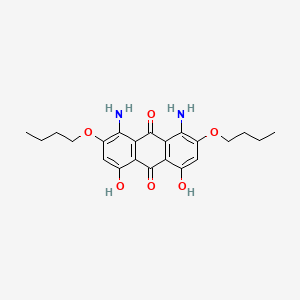
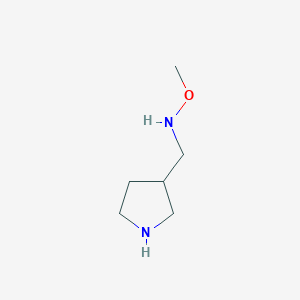

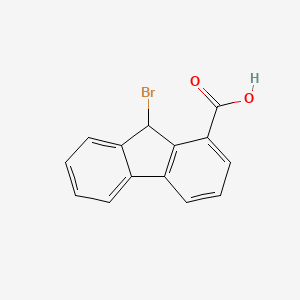
![[1(2H),4'-Bipyridin]-2-one](/img/structure/B15248619.png)
![(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanamine](/img/structure/B15248626.png)

![9H-fluoren-9-ylmethyl N-[(2S)-1-[N-[(2S)-1-amino-6-[[(4-methoxyphenyl)-diphenylmethyl]amino]-1-oxohexan-2-yl]-4-(hydroxymethyl)anilino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B15248634.png)
![5-Methyl-4,7-diazaspiro[2.5]octane](/img/structure/B15248644.png)
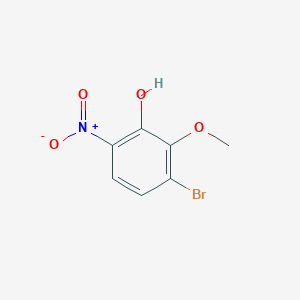
![Imidazo[1,2-a]quinoxaline-1-carboxylicacid](/img/structure/B15248663.png)
